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molecular formula C7H6FNO2 B1196357 2-Amino-6-fluorobenzoic acid CAS No. 434-76-4

2-Amino-6-fluorobenzoic acid

Cat. No. B1196357
M. Wt: 155.13 g/mol
InChI Key: RWSFZKWMVWPDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04359428

Procedure details

56 parts of 2-amino-6-fluoro-benzonitrile, 33 parts of sodium hydroxide, 250 parts of water and 20 parts by volume of ethanol are refluxed for 8 hours. The pH is then brought to 3-4 with 20 percent strength by weight aqueous sulfuric acid and the precipitate formed is filtered off, washed with water and dried. The aqueous phase is extracted with methylene chloride, the solvent is stripped off under reduced pressure and the residue is dried, also under reduced pressure. In this way, a total of 58 parts of 6-fluoroanthranilic acid (90.9% of theory), of solidification point 165°-167° C., is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4]#N.[OH-:11].[Na+].[OH2:13].S(=O)(=O)(O)O>C(O)C>[F:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:2]([NH2:1])[C:3]=1[C:4]([OH:13])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C#N)C(=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the residue is dried, also under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
FC=1C=CC=C(C1C(=O)O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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